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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693 Get Quote

In the landscape of pharmaceutical and materials science, pyridine derivatives are

indispensable building blocks. Their versatile reactivity and presence in numerous biologically

active molecules make them a focal point of synthetic chemistry. This guide provides a

comprehensive benchmark analysis of 4-Iodo-2-methoxypyridine against other key pyridine

derivatives, offering researchers, scientists, and drug development professionals an objective

comparison of their properties and performance, supported by experimental data.

Physicochemical Properties: A Foundation for
Reactivity and Drug-Likeness
The physicochemical properties of a molecule are critical determinants of its behavior in both

chemical reactions and biological systems. Properties such as pKa and the octanol-water

partition coefficient (LogP) influence a compound's solubility, permeability, and ultimately its

potential as a drug candidate. The following table summarizes key physicochemical data for 4-
Iodo-2-methoxypyridine and a selection of other commercially available pyridine derivatives.
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Compo
und

Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Physica
l State

Boiling
Point
(°C)

Melting
Point
(°C)

pKa LogP

4-Iodo-2-

methoxy

pyridine

C₆H₆INO 235.02
Solid/Liq

uid

106 (15

Torr)
- - -

2-

Chloropy

ridine

C₅H₄ClN 113.54 Liquid 166-170 -46 0.49 1.22

4-

Chloropy

ridine

C₅H₄ClN 113.54 Liquid 151 -43.5 3.84 1.28

2-

Bromopy

ridine

C₅H₄BrN 158.00 Liquid 192-194 - 0.71 1.42

4-

Bromopy

ridine

C₅H₄BrN 158.00 Liquid - - 3.35 -

2-

Methoxy

pyridine

C₆H₇NO 109.13 Liquid 142 - 3.28 1.4

Note: Data is compiled from various sources and may have been determined under different

experimental conditions. The pKa values refer to the conjugate acid.

Reactivity in Cross-Coupling Reactions: A
Comparative Overview
Halogenated pyridines are pivotal substrates in transition metal-catalyzed cross-coupling

reactions, which are fundamental for the construction of complex molecular architectures. The

nature and position of the halogen and other substituents on the pyridine ring significantly
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influence the reactivity. 4-Iodo-2-methoxypyridine, with its electron-donating methoxy group

and a highly reactive C-I bond, is an excellent candidate for such transformations.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C

bonds. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl.

Reaction Setup

Reaction Work-up & PurificationCombine:
- Halopyridine (1 mmol)

- Arylboronic Acid (1.2 mmol)
- Base (e.g., K₂CO₃, 2 mmol)

- Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

Add Degassed Solvent
(e.g., Toluene/Ethanol/H₂O)

Inert Atmosphere
(Argon or Nitrogen) Heat to 80-100 °C Stir for 2-24 h Monitor by TLC/GC-MS Cool and Quench Extract with Organic Solvent Dry and Concentrate Purify by Column Chromatography productCoupled Product

Click to download full resolution via product page

Suzuki-Miyaura Coupling Experimental Workflow

While direct comparative yield data under identical conditions is scarce, the established

reactivity trend (I > Br > Cl) suggests that 4-Iodo-2-methoxypyridine would exhibit higher

reactivity and potentially require milder reaction conditions compared to its bromo and chloro

counterparts. The electron-donating methoxy group at the 2-position can also influence the

electronic properties of the pyridine ring and modulate the reactivity.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to

the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.

A typical Buchwald-Hartwig amination of a halopyridine involves reacting the substrate with an

amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of

ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often

providing the best results. The higher reactivity of the C-I bond in 4-Iodo-2-methoxypyridine
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makes it a highly suitable substrate for this transformation, likely leading to higher yields and

faster reaction times compared to other halopyridines.

Biological Activity: Potential as a Pharmacophore
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of

approved drugs.[1] They are known to interact with a multitude of biological targets. The

introduction of different substituents onto the pyridine scaffold allows for the fine-tuning of their

biological activity.

While specific biological data for 4-Iodo-2-methoxypyridine is not widely published, its

structural motifs are present in molecules with known biological activities. For instance,

substituted pyridines are known to act as inhibitors of various kinases, which are key targets in

cancer therapy.
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Hypothetical Kinase Signaling Pathway Inhibition

The above diagram illustrates a generic kinase signaling pathway where a pyridine derivative

could act as an inhibitor. The specific inhibitory activity and profile of 4-Iodo-2-
methoxypyridine would need to be determined through biological screening.
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Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of

chemical compounds. Below are representative protocols for a Suzuki-Miyaura coupling

reaction and an in vitro cytotoxicity assay.

General Procedure for Suzuki-Miyaura Coupling of
Halopyridines
Materials:

Halopyridine (1.0 mmol)

Arylboronic acid (1.2 mmol)

Potassium carbonate (K₂CO₃, 2.0 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

Toluene (4 mL)

Ethanol (1 mL)

Deionized water (1 mL)

Anhydrous sodium sulfate

Ethyl acetate

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk flask under an argon atmosphere, add the halopyridine,

arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

Add the degassed solvent mixture of toluene, ethanol, and water.
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Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(IC₅₀).

Materials:

Human cancer cell line (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Test compound (dissolved in DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Multichannel pipette

Microplate reader
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Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Prepare serial dilutions of the test compound in the cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound at various concentrations. Include a vehicle control (medium with DMSO) and a

blank (medium only).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

by plotting a dose-response curve.

Conclusion
4-Iodo-2-methoxypyridine stands out as a highly reactive and versatile building block in

organic synthesis. Its favorable physicochemical properties, particularly the reactive C-I bond,

make it an excellent substrate for a variety of cross-coupling reactions, likely outperforming its

bromo and chloro analogs in terms of reactivity. While its biological profile requires further

investigation, its structural features suggest potential for applications in drug discovery. This

guide provides a foundational benchmark for researchers to evaluate and effectively utilize 4-
Iodo-2-methoxypyridine in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyridine
https://www.benchchem.com/product/b1316693#benchmarking-4-iodo-2-methoxypyridine-against-other-pyridine-derivatives
https://www.benchchem.com/product/b1316693#benchmarking-4-iodo-2-methoxypyridine-against-other-pyridine-derivatives
https://www.benchchem.com/product/b1316693#benchmarking-4-iodo-2-methoxypyridine-against-other-pyridine-derivatives
https://www.benchchem.com/product/b1316693#benchmarking-4-iodo-2-methoxypyridine-against-other-pyridine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1316693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

